molecular formula C13H19FN2O2S B1451378 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine CAS No. 1000339-75-2

1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine

Cat. No. B1451378
M. Wt: 286.37 g/mol
InChI Key: QLOVVGFUELASSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine (1-ESFP) is an important synthetic compound used in various scientific research applications. It is a fluorinated derivative of piperazine, which is a heterocyclic compound consisting of six-membered rings of five carbon atoms and one nitrogen atom. 1-ESFP is widely used in organic synthesis, medicinal chemistry, and other scientific research applications due to its unique properties and advantageous features.

Scientific Research Applications

Antitumor Activity

A study by Ding et al. (2016) highlighted the synthesis of novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds exhibited significant inhibitory activity against CDC25B, indicating potential antitumor applications.

Synthesis Techniques

Research by Shakhmaev et al. (2016) discussed the synthesis of Flunarizine, which involves 1-[bis(4-fluorophenyl)methyl]piperazine. This work is relevant for understanding the chemical synthesis processes involving compounds similar to 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine.

Metabolism Studies

Jiang et al. (2007) conducted studies on the metabolism of a compound related to 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine, revealing insights into its metabolic pathways and potential biological activities.

Hydrogenation Reactions

Research by Hönel and Vierhapper (1983) explored the hydrogenation of N-methyl fluorosulphonates, including compounds structurally related to 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine. This study provides insight into the chemical reactions and transformations of similar compounds.

Electrospray-Active Derivatization

Nishio et al. (2007) developed new derivatization reagents, including 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ), for the determination of steroids, demonstrating the use of related compounds in analytical chemistry.

Crystal Structure Analysis

Ozbey, Kuş, and Göker (2001) conducted a study on the crystal structure of a compound similar to 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine, providing valuable data on the molecular configuration and interactions of such compounds.

Pharmaceutical Research

Maier (1990) described the synthesis and properties of 1-amino-2-arylethylphosphonic acids, including compounds with structural similarities to 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine. This research contributes to understanding the pharmaceutical applications of related compounds.

Fluorescent Probe Development

Bakov, Georgiev, and Bojinov (2022) synthesized a novel fluorescent probe using a 4-methylpiperazinyl fragment, showcasing the utility of piperazine derivatives in the development of sensing materials.

properties

IUPAC Name

1-(4-ethylsulfonyl-2-fluorophenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2S/c1-3-19(17,18)11-4-5-13(12(14)8-11)16-7-6-15-10(2)9-16/h4-5,8,10,15H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOVVGFUELASSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNC(C2)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205075
Record name 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine

CAS RN

1000339-75-2
Record name 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.